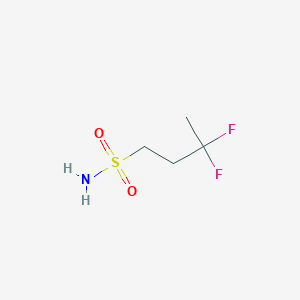

3,3-二氟丁烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Difluorobutane-1-sulfonamide is a chemical compound with the molecular formula C4H9F2NO2S and a molecular weight of 173.18 . It is used for pharmaceutical testing .

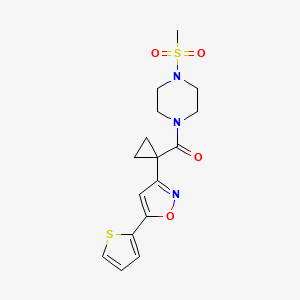

Molecular Structure Analysis

The molecular structure of 3,3-Difluorobutane-1-sulfonamide consists of a butane chain with two fluorine atoms attached to the third carbon atom and a sulfonamide group attached to the first carbon atom . Detailed structural analysis can be performed using techniques like X-ray diffraction .科学研究应用

环境监测与影响

时间趋势和环境分布:研究已记录了人体血清中各种全氟烷基酸(PFAA)的时间趋势,表明环境暴露随时间而变化。如 Glynn 等人 (2012) 的研究指出,全氟丁烷磺酸 (PFBS) 等短链化合物的含量增加,而由于生产和使用模式的变化,长链化合物的含量减少 Glynn 等人,2012。

大气化学:对相关化合物(如 N-甲基全氟丁烷磺酰胺乙醇)的大气化学的研究揭示了它们与 OH 自由基的反应、大气寿命以及远程环境传输的可能性,有助于理解全氟烷基物质在环境中的持久性和迁移性 D’eon 等人,2006。

生物转化和抗氧化剂反应:对接触全氟辛烷磺酰胺 (FOSA)(一种相关化合物)的植物的研究探索了其吸收、转化为其他全氟烷基物质(如全氟辛烷磺酸)以及对抗氧化酶反应的影响,表明了环境降解的途径和对植物健康的影响 赵等人,2018。

人类和野生动物暴露

生物监测和暴露评估:广泛的生物监测工作对人类和野生动物中的全氟烷基物质水平进行了量化,提供了有关暴露源、趋势和潜在健康风险的见解。这些研究强调了全氟烷基物质在环境和生物群落中的广泛存在,为管理全氟烷基物质暴露和减轻不良影响的公共卫生和监管应对措施提供了依据 汤姆斯等人,2009。

微生物降解:对多氟烷基化学物质的微生物降解的研究突出了全氟烷基物质的环境归宿,包括其分解为全氟烷基酸的途径。了解微生物与全氟烷基物质的相互作用对于制定修复策略和评估这些化合物对环境的长期影响至关重要 刘和梅希亚·阿文达尼奥,2013。

作用机制

Target of Action

3,3-Difluorobutane-1-sulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including 3,3-Difluorobutane-1-sulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, sulfonamides inhibit the enzymes involved in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways involved in bacterial DNA synthesis . This disruption affects the replication and survival of bacteria, leading to their eventual death .

Result of Action

The result of the action of 3,3-Difluorobutane-1-sulfonamide is the inhibition of bacterial growth due to the disruption of folic acid synthesis and, consequently, DNA synthesis . This makes it effective in treating bacterial infections .

安全和危害

属性

IUPAC Name |

3,3-difluorobutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO2S/c1-4(5,6)2-3-10(7,8)9/h2-3H2,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXUDXZGKDHONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluorobutane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2758690.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2758696.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2758700.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2758710.png)